N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

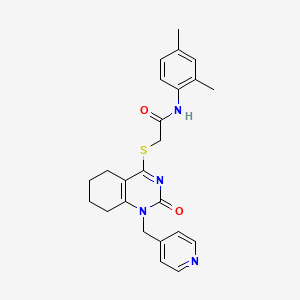

This compound is a thioacetamide derivative featuring a hexahydroquinazolinone core substituted with a pyridin-4-ylmethyl group and a 2,4-dimethylphenyl acetamide moiety. Its structure combines a partially saturated quinazoline ring, which may enhance conformational stability, with a sulfur-linked acetamide chain. Synthetic routes for analogous compounds often involve alkylation of thiopyrimidinones with chloroacetamides under basic conditions (e.g., cesium carbonate in DMF) .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2S/c1-16-7-8-20(17(2)13-16)26-22(29)15-31-23-19-5-3-4-6-21(19)28(24(30)27-23)14-18-9-11-25-12-10-18/h7-13H,3-6,14-15H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXCKKNEJUPICC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O2S |

| Molecular Weight | 344.47 g/mol |

| CAS Number | Not specifically listed |

The structure features a dimethylphenyl moiety and a hexahydroquinazoline derivative linked via a thioacetamide group.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to this compound as anticancer agents. For instance, derivatives containing the hexahydroquinazoline core have shown promising activity against various cancer cell lines by inhibiting critical pathways involved in tumor growth.

Case Study: FOXM1 Inhibition

A study on related compounds indicated that they act as inhibitors of the transcription factor FOXM1, which is overexpressed in several cancers. The synthesized compounds demonstrated significant inhibition with IC50 values ranging from 6.13 µM to 12.86 µM in breast cancer cell lines . This suggests that this compound may have similar mechanisms of action.

Antimicrobial Activity

In vitro evaluations have shown that compounds with similar structural characteristics exhibit antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism and proliferation.

- Receptor Modulation : It could interact with specific receptors that regulate cell growth and apoptosis.

- Oxidative Stress Induction : Similar compounds have been noted to induce oxidative stress in cancer cells leading to cell death.

Comparison with Similar Compounds

Structural Features

The table below highlights key differences between the target compound and related analogs:

Key Observations :

- Substituent Effects : The 2,4-dimethylphenyl group balances lipophilicity, whereas mesityl (in 618427-80-8) increases steric bulk, possibly reducing membrane permeability. The pyridin-4-ylmethyl group may enhance solubility compared to purely aromatic substituents .

- Electron-Deficient Groups : Analogs like 573669-21-3 incorporate CF₃ and Cl groups, which could enhance target binding but increase synthetic complexity .

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions requiring precise control of:

- Temperature : Exothermic steps (e.g., acylation) need gradual heating (40–60°C) to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thioacetamide coupling steps, while dichloromethane is used for acid-catalyzed cyclization .

- Catalysts : Use of carbodiimides (e.g., EDC·HCl) for amide bond formation improves efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (methanol/acetone) are critical for isolating intermediates and final product .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the hexahydroquinazoline core and pyridinylmethyl substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) and detects impurities .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity (>95%) and identifies residual solvents .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, S–C=O at ~1250 cm⁻¹) .

Q. How are intermediates stabilized during synthesis to prevent degradation?

Methodological Answer:

- Moisture-sensitive steps : Use anhydrous solvents and inert atmospheres (N₂/Ar) for thioacetamide coupling .

- Acid-labile groups : Avoid prolonged exposure to strong acids (e.g., HCl) during cyclization; neutralize with NaHCO₃ post-reaction .

- Low-temperature storage : Intermediates with reactive thiols are stored at –20°C in amber vials to prevent oxidation .

Advanced Questions

Q. How can contradictions between in vitro and in vivo biological activity data for this compound be resolved?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma stability (e.g., liver microsome assays) to identify metabolic vulnerabilities (e.g., esterase-mediated hydrolysis) .

- Solubility optimization : Use co-solvents (e.g., PEG-400) or salt formation to enhance bioavailability in animal models .

- Target engagement assays : Employ SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity discrepancies between cell-free and cellular systems .

Q. What computational strategies predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with ATP-binding pockets (e.g., kinase targets) .

- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in solvated environments .

- QSAR modeling : Use MOE or RDKit to correlate substituent effects (e.g., pyridinylmethyl vs. benzyl groups) with activity trends .

Q. How is the crystal structure of this compound validated, and what insights does it provide?

Methodological Answer:

- X-ray diffraction : Single-crystal X-ray analysis (Cu-Kα radiation) resolves bond lengths/angles and confirms the hexahydroquinazoline chair conformation .

- Hydrogen bonding networks : Identify N–H⋯O/N interactions (R₂²(8) motifs) that stabilize dimerization, relevant for solid-state stability .

- Torsional analysis : Dihedral angles (e.g., 61.8° between pyridinyl and quinazoline planes) inform conformational flexibility for SAR studies .

Q. How can structural analogs be designed to improve target selectivity?

Methodological Answer:

- Bioisosteric replacement : Substitute the pyridin-4-ylmethyl group with thiophene or benzodioxole to modulate steric/electronic effects .

- Heterocycle variation : Replace the hexahydroquinazoline core with pyrazolo[3,4-d]pyrimidine to alter π-stacking interactions .

- Functional group addition : Introduce sulfonyl or trifluoromethyl groups to enhance binding entropy or hydrophobic contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.